molecular formula C20H13Cl3N4O2S B12119795 2,5-dichloro-N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide

2,5-dichloro-N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide

Katalognummer: B12119795
Molekulargewicht: 479.8 g/mol
InChI-Schlüssel: FJXXFSWCBIQXTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dichloro-N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a sophisticated quinoxaline-sulfonamide derivative supplied for biochemical research. This compound is of significant interest in oncology and signal transduction research, primarily due to its role as a potent and selective phosphatidylinositol 3-kinase (PI3K) inhibitor . The PI3K pathway is a critical intracellular signaling hub that regulates cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in a wide array of cancers . By targeting this pathway, this compound serves as a valuable chemical tool for investigating tumor biology and validating PI3K as a therapeutic target. The molecular structure of this inhibitor features a quinoxaline core, a privileged scaffold in medicinal chemistry, which is substituted at the 2-position with a 2,5-dichlorobenzenesulfonamide group and at the 3-position with a (4-chlorophenyl)amino moiety . This specific arrangement is characteristic of a class of N-(3-aminoquinoxalin-2-yl)-sulfonamide derivatives that have been demonstrated in patent literature to possess inhibitory activity against PI3K, making them promising leads for the development of antineoplastic agents . Researchers can utilize this compound for in vitro studies to explore cellular proliferation, apoptosis, and mechanism-based resistance in various cancer cell lines. Key Research Applications: Investigation of the phosphatidylinositol 3-kinase (PI3K) signaling pathway in cellular models. Preclinical evaluation of anti-proliferative and pro-apoptotic effects in diverse cancer types . Structure-activity relationship (SAR) studies to guide the rational design of more potent and selective kinase inhibitors. Exploration of combination therapies, potentially with other targeted agents or radiotherapy. This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic applications. Please refer to the product's Certificate of Analysis for specific batch information regarding identity, purity, and safety data.

Eigenschaften

Molekularformel

C20H13Cl3N4O2S

Molekulargewicht

479.8 g/mol

IUPAC-Name

2,5-dichloro-N-[3-(4-chloroanilino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C20H13Cl3N4O2S/c21-12-5-8-14(9-6-12)24-19-20(26-17-4-2-1-3-16(17)25-19)27-30(28,29)18-11-13(22)7-10-15(18)23/h1-11H,(H,24,25)(H,26,27)

InChI-Schlüssel

FJXXFSWCBIQXTR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)NC4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Step 1: Synthesis of the Intermediate 2,5-Dichloro-N-(3-Chloroquinoxalin-2-Yl)Benzenesulfonamide

The first step involves the coupling of 2,3-dichloroquinoxaline with 2,5-dichlorobenzenesulfonamide to form the intermediate. This reaction is facilitated by an alkali metal hydroxide in a polar aprotic solvent.

Reaction Conditions

  • Base : Lithium hydroxide (LiOH) is preferred over potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) due to superior yield (88% vs. 19.4% with K₂CO₃) and reduced byproduct formation.

  • Solvent : Dimethylacetamide (DMA) at 50°C for 20 hours achieves optimal conversion.

  • Molar Ratios : A 1:1 molar ratio of 2,3-dichloroquinoxaline to sulfonamide, with 1.9 equivalents of LiOH, ensures complete deprotonation of the sulfonamide.

Mechanistic Insight
The hydroxide base deprotonates the sulfonamide, enabling nucleophilic attack on the electron-deficient 2-position of 2,3-dichloroquinoxaline. The chlorine at the 3-position remains intact for subsequent functionalization.

Example
In a representative procedure, 2,5-dichlorobenzenesulfonamide (5.0 g, 25.12 mmol) and LiOH (1.14 g, 47.7 mmol) in DMA (45 mL) were stirred with 2,3-dichloroquinoxaline (5.0 g, 25.12 mmol) at 50°C for 20 hours. The crude product was purified via acid precipitation (1N HCl) and washing with methyl tert-butyl ether (MTBE), yielding 88% of the intermediate with 94% purity (UPLC/MS).

Step 2: Amination to Form the Final Product

The second step substitutes the 3-chloro group of the intermediate with 4-chloroaniline, utilizing a pyridine base to facilitate the nucleophilic aromatic substitution.

Reaction Conditions

  • Base : 2,6-Lutidine (2,6-dimethylpyridine) in n-propanol at 120°C for 42 hours achieves complete conversion.

  • Solvent : Polar aprotic solvents (e.g., DMA) or alcohols (n-propanol) are effective, with alcohols reducing side reactions.

  • Molar Ratios : A 1.1:1 molar ratio of 4-chloroaniline to intermediate ensures excess amine for complete substitution.

Mechanistic Insight
Lutidine acts as a non-nucleophilic base, deprotonating the aniline to enhance its nucleophilicity. The electron-deficient quinoxaline ring facilitates displacement of the chlorine atom at the 3-position.

Example
A mixture of 2,5-dichloro-N-(3-chloroquinoxalin-2-yl)benzenesulfonamide (5.59 g, 14.2 mmol), 4-chloroaniline (1.83 g, 14.3 mmol), and lutidine (1.72 mL, 15.6 mmol) in n-propanol (50 mL) was heated at 120°C under nitrogen for 42 hours. The product was isolated via solvent evaporation and recrystallization from ethanol, yielding 68% with >99% purity (HPLC).

Optimization of Reaction Parameters

Base Selection in Step 1

Comparative studies demonstrate LiOH’s superiority:

BaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
LiOHDMA50208894
K₂CO₃DMA502219.4100
K₂CO₃DMSO100484287

LiOH minimizes byproduct E (3-chloroquinoxalin-2-ol), which complicates purification.

Solvent and Temperature Effects in Step 2

Solvent Comparison

  • n-Propanol : Higher yields (68%) due to improved solubility of intermediates.

  • DMA : Faster kinetics but requires higher temperatures (150°C), increasing degradation risks.

Temperature Profile

  • 120°C balances reaction rate and product stability. At 100°C, conversion drops to 45% after 48 hours.

Purification and Analytical Characterization

Purification Techniques

  • Acid Precipitation : Adding HCl to the reaction mixture precipitates the intermediate, reducing solubility in MTBE.

  • Recrystallization : Ethanol/water mixtures (3:1) yield crystalline product with >99% purity.

Analytical Data

  • ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, NH), 8.12–7.98 (m, 4H, aromatic), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 7.34 (d, J = 8.4 Hz, 2H, Ar-H).

  • UPLC/MS : [M+H]⁺ = 504.2, Rt = 1.08 min (Waters Acquity BEH C18 column).

Challenges and Mitigation Strategies

Byproduct Formation

  • Impurity E (3-Chloroquinoxalin-2-ol) : Minimized by using LiOH instead of K₂CO₃.

  • Unreacted Starting Material : MTBE washes remove residual 2,3-dichloroquinoxaline.

Scale-Up Considerations

  • Exothermic Reaction : Controlled addition of LiOH prevents thermal runaway in large batches.

  • Solvent Recovery : DMA is recycled via distillation, reducing costs .

Analyse Chemischer Reaktionen

2,5-dichloro-N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, hybrids of quinoline and sulfonamide have demonstrated cytotoxic activity against various cancer cell lines. A study synthesized novel quinoline-sulfonamide derivatives and assessed their efficacy against lung, HeLa, colorectal, and breast cancer cell lines. Some compounds exhibited IC50 values comparable to established anticancer drugs, suggesting that 2,5-dichloro-N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide could exhibit similar properties .

CompoundIC50 Value (µg/ml)Cancer Type
Compound A28.82Lung
Compound B26.54Breast

Enzyme Inhibition

The compound has been investigated for its ability to inhibit phosphatidylinositol 3-kinase (PI3K), an enzyme implicated in various malignancies. The inhibition of PI3K can disrupt cancer cell signaling pathways, leading to reduced tumor growth. Research indicates that derivatives of quinoxaline sulfonamides can serve as effective PI3K inhibitors, offering a pathway for developing targeted cancer therapies .

Acetylcholinesterase Inhibition

Another promising application lies in the inhibition of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds with a similar structure have shown inhibitory effects on AChE activity, making them potential candidates for further development as therapeutic agents for cognitive disorders .

Case Study 1: Quinoline-Sulfonamide Derivatives

A series of quinoline-sulfonamide derivatives were synthesized and evaluated for their anticancer properties. The study found that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines. Molecular docking studies provided insights into their binding mechanisms with target enzymes, reinforcing the therapeutic potential of these compounds .

Case Study 2: PI3K Inhibition

In another investigation, researchers developed sulfonamide derivatives aimed at inhibiting PI3K activity. These compounds were subjected to biological assays that confirmed their effectiveness in reducing cell proliferation in cancer models. The findings suggest that modifications to the sulfonamide group can enhance inhibitory activity against PI3K .

Wirkmechanismus

The mechanism of action of 2,5-dichloro-N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide involves multiple molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Functional Groups Primary Use/Activity Reference
2,5-Dichloro-N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide Quinoxaline Benzenesulfonamide, Chlorophenyl Hypothesized: Anticancer/Pesticidal
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzamide Chlorophenyl, Difluorobenzamide Insect growth regulator
Prosulfuron (N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)-2-(3,3,3-trifluoropropyl)benzenesulfonamide) Triazine-sulfonamide Sulfonamide, Triazine Herbicide
Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) Pyridine-benzamide Chlorophenyl, Trifluoromethylpyridine Acaricide

Key Observations:

Sulfonamide Derivatives: Prosulfuron and the target compound both contain benzenesulfonamide groups, which are critical for herbicidal activity via acetolactate synthase (ALS) inhibition .

Chlorophenyl Substitutions: Diflubenzuron and the target compound share 4-chlorophenyl groups, which enhance binding to chitin synthase in insects, disrupting molting . The additional quinoxaline core in the target compound may confer dual activity (e.g., pesticidal and anticancer).

Quinoxaline Core: Quinoxaline derivatives are extensively studied in oncology for their ability to intercalate DNA or inhibit kinases.

Anticancer Potential and Cytotoxicity Assessment

Key advantages of this method include:

  • Sensitivity : Linear correlation with cell count and protein content, suitable for detecting low-dose effects .
  • Versatility : Applicable to both adherent and suspension cultures, aligning with high-throughput screening needs .

Quinoxaline analogs, such as quinoxaline di-N-oxides, exhibit IC50 values in the nanomolar range against cancer cell lines. The target compound’s dichlorophenyl and sulfonamide groups may enhance its bioavailability and target specificity compared to simpler quinoxalines.

Biologische Aktivität

2,5-Dichloro-N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structural characteristics, including dichloro and sulfonamide groups, contribute to its biological activity, making it a subject of interest in various research fields, particularly in cancer therapy and antimicrobial studies.

Chemical Structure and Properties

The compound's molecular formula is C21H15Cl3N4O3SC_{21}H_{15}Cl_3N_4O_3S with a molecular weight of approximately 509.8 g/mol. The unique arrangement of functional groups allows for diverse interactions with biological targets.

PropertyValue
Molecular FormulaC21H15Cl3N4O3S
Molecular Weight509.8 g/mol
IUPAC Name2,5-dichloro-N-[3-(4-chlorophenyl)amino]quinoxalin-2-yl]benzenesulfonamide
InChI KeyGUESZUKRMLDBQM-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various biochemical pathways. Studies have shown that it can inhibit phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in cancer cell proliferation and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in malignant cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50 values indicate potent cytotoxicity.
  • HCT-116 (Colon Cancer) : The compound shows remarkable activity, inhibiting cell growth effectively.

The structure-activity relationship (SAR) analyses suggest that the presence of the chlorophenyl group enhances its anticancer efficacy by improving binding affinity to target proteins involved in cell cycle regulation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies have shown effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Case Studies

  • Study on Anticancer Efficacy : A comparative study involving this compound and standard chemotherapeutics (e.g., doxorubicin) revealed that the compound exhibited similar or superior efficacy in inhibiting the proliferation of cancer cells.
  • Antimicrobial Evaluation : A series of experiments tested the compound against Gram-positive and Gram-negative bacteria. Results indicated a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2,5-dichloro-N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide?

Methodological Answer: The synthesis typically involves multi-step reactions starting with sulfonation of the benzene ring using chlorosulfonic acid, followed by nucleophilic substitution with a quinoxaline derivative. Key conditions include:

  • Solvents: Dimethylformamide (DMF) or dichloromethane for solubility and reactivity .
  • Catalysts: Triethylamine (TEA) to deprotonate intermediates and facilitate coupling .
  • Temperature: Controlled heating (60–80°C) to avoid side reactions .
  • Purification: Column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. What characterization techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and aromatic proton environments .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography: For definitive confirmation of crystal packing and bond angles (e.g., as demonstrated for analogous sulfonamides) .

Q. How does the compound’s solubility profile influence experimental design in biological assays?

Methodological Answer: Due to its hydrophobic aromatic rings, the compound exhibits limited aqueous solubility. To address this:

  • Use polar aprotic solvents (e.g., DMSO) for stock solutions, ensuring final DMSO concentrations ≤0.1% in cell-based assays .
  • Employ surfactants (e.g., Tween-80) or cyclodextrins for in vivo studies to enhance bioavailability .

Advanced Research Questions

Q. How can researchers assess the environmental fate and ecotoxicological impacts of this compound?

Methodological Answer: Adopt the framework from Project INCHEMBIOL (2005–2011) :

  • Biodegradation: OECD 301 tests to evaluate microbial breakdown in soil/water.
  • Bioaccumulation: Use logP values (predicted via computational tools) to estimate partitioning in biotic/abiotic compartments.
  • Toxicity: Conduct Daphnia magna or algal growth inhibition assays (OECD 202/201) for acute toxicity thresholds.

Q. How can contradictions in reported biological activity data (e.g., IC₅₀ values) be systematically resolved?

Methodological Answer:

  • Assay Standardization: Compare protocols for cell lines, incubation times, and readout methods (e.g., ATP-based vs. resazurin assays) .
  • Dose-Response Curves: Ensure ≥6 data points with replicates to minimize variability.
  • Target Validation: Use siRNA knockdown or CRISPR-Cas9 to confirm on-target effects .

Q. What computational methods are effective for elucidating structure-activity relationships (SAR) in this sulfonamide class?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., PI3K isoforms) .
  • QSAR Modeling: Employ CoMFA/CoMSIA to correlate substituent effects (e.g., chlorine position) with activity .

Q. What experimental strategies mitigate low yields during the final coupling step of synthesis?

Methodological Answer:

  • Reagent Optimization: Replace TEA with stronger bases (e.g., DBU) to enhance nucleophilicity .
  • Microwave-Assisted Synthesis: Reduce reaction time and improve efficiency (e.g., 30 min at 100°C vs. 24 hrs conventional) .

Q. How can in silico methods predict the compound’s interactions with off-target proteins?

Methodological Answer:

  • Pharmacophore Screening: Use Pharmit or Phase to identify shared motifs with known off-targets (e.g., carbonic anhydrase) .
  • Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories to assess selectivity .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer:

  • Crystal Growth: Slow evaporation from DMSO/water mixtures at 4°C to stabilize lattice formation .
  • Data Collection: Use synchrotron radiation for high-resolution diffraction (≤0.8 Å) to resolve disorder in the quinoxaline ring .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.